N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine
Description
Chemical Structure and Key Features The compound N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine features a pyrimidine core substituted at the 4-position with a 3-chlorophenylsulfanyl group and at the 5-position with a methoxy group. The 2-pyrimidinyl nitrogen is further modified with an N,N-dimethylamine moiety.
For example, sulfanyl groups are introduced via thiol-displacement reactions on halogenated pyrimidines (as seen in ). The methoxy group likely originates from methoxylation of a hydroxyl precursor. Purification methods such as column chromatography (MeOH/DCM systems) are common, yielding products with moderate efficiency (45–51%).
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-5-methoxy-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-17(2)13-15-8-11(18-3)12(16-13)19-10-6-4-5-9(14)7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFURBQIAJSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with the appropriate electrophile.
Introduction of the Dimethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, dimethylformamide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring substituted with a methoxy group and a chlorophenyl sulfanyl moiety. Its molecular formula is , with a molecular weight of approximately 284.79 g/mol. The presence of the dimethylamine group enhances its solubility and biological activity, making it a candidate for pharmacological applications.
Biological Activities
Research indicates that compounds similar to N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine exhibit various biological activities, including:
- Antimicrobial Activity : Effective against bacterial and fungal strains.
- Anti-inflammatory Properties : Demonstrated potential in reducing inflammation markers.
- Anticancer Effects : Preliminary studies suggest inhibition of specific protein targets involved in cancer pathways.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity compared to standard treatments like 5-fluorouracil, with IC50 values indicating enhanced potency against human colon cancer cell lines.
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound shares the 3-chlorophenyl motif with NF1442 and Sibutramine analogs, a group known for enhancing binding affinity in enzyme inhibitors (e.g., IC₅₀ = 1.3 µM for NF1442).
- Unlike Sibutramine analogs (cyclobutyl backbone), the pyrimidine core in the target compound may confer planar rigidity , influencing receptor interactions.
Key Observations :
Physicochemical and Crystallographic Properties
Table 3: Physical Properties of Analogs
Key Observations :
- The inclination angles between pyrimidine and benzene rings in analogs (42–62°) suggest conformational flexibility, which may influence binding pocket accessibility.
- Higher melting points in derivatives (142–182°C) correlate with strong intermolecular hydrogen bonds, a feature likely shared by the target compound.
Biological Activity
N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C13H14ClN3OS
- Molecular Weight : 295.79 g/mol
- CAS Number : 400082-33-9
- Purity : >90% .
The compound's biological activity is largely attributed to its structural features, particularly the presence of the pyrimidine ring and the chlorophenyl sulfanyl group. These moieties are known to interact with various biological targets, including enzymes and receptors, leading to significant pharmacological effects.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives similar to this compound have shown efficacy against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits viral replication .
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The antibacterial properties are likely due to enzyme inhibition mechanisms that disrupt bacterial metabolism.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that related pyrimidine derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation .
In Vitro Studies
In vitro evaluations have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Line Tested : HepG2 (liver cancer)
- IC50 Values : Significant reductions in cell viability were observed at concentrations ranging from 10 µM to 50 µM, indicating a dose-dependent response .
In Vivo Studies
Animal models have been utilized to assess the compound's safety and efficacy. In vivo studies using the duck HBV model indicated that this compound could effectively reduce viral loads without significant toxicity .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antiviral | Effective against HBV | Increases intracellular A3G levels |
| Antibacterial | Moderate to strong | Enzyme inhibition |
| Anticancer | Induces apoptosis | Modulation of survival signaling pathways |
Q & A
Q. What are the optimal synthetic routes for N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling steps. Key considerations include:
- Step 1 : Formation of the pyrimidine core via cyclization of substituted thioureas or amidines under basic conditions (e.g., NaH in DMF) .
- Step 2 : Introduction of the 3-chlorophenylsulfanyl group via thiolate displacement, requiring anhydrous conditions to avoid oxidation .
- Step 3 : N,N-dimethylation using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .
Critical parameters : Temperature (60–100°C), solvent choice (DMF or dichloromethane), and reaction time (12–24 hours) to achieve yields >70% .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy at C5, sulfanyl at C4) and dimethylamine protons (δ ~2.8–3.2 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ with <2 ppm error) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What purification methods are recommended post-synthesis?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to isolate the target compound .
- Recrystallization : Use ethanol/water mixtures to enhance crystalline purity .
Advanced Research Questions
Q. How do structural conformations (e.g., dihedral angles, hydrogen bonding) influence biological activity?
The compound’s activity is modulated by:
- Dihedral angles : Between the pyrimidine ring and 3-chlorophenylsulfanyl group (e.g., ~12–15°), affecting π-π stacking with biological targets .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize planar conformations critical for binding to enzymes (e.g., kinase ATP pockets) .
Methodology : X-ray crystallography or DFT calculations to correlate conformation with activity .
Q. How can researchers resolve contradictions in reported reaction yields or spectral data?
- Case study : Discrepancies in sulfanyl group coupling efficiency (40–80% yields) may arise from:
- Oxygen sensitivity : Use of inert atmospheres (N₂/Ar) to prevent thiol oxidation .
- Catalyst optimization : Transition-metal catalysts (e.g., CuI) to enhance coupling efficiency .
- Data validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) .
Q. What methodologies are used to investigate interactions with biological targets (e.g., enzymes, receptors)?
- Molecular docking : Software like AutoDock Vina to predict binding affinities to kinase domains .
- In vitro assays :
- Kinase inhibition : Measure IC₅₀ values using ADP-Glo™ assays .
- Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
